molecular formula C45H37ClP2Ru B12353798 Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-

Cat. No.: B12353798
M. Wt: 776.2 g/mol
InChI Key: YDWKDVVMEDYMIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) (CAS 99897-61-7) is a ruthenium(II) complex featuring an indenyl ligand, a chloride, and two triphenylphosphine (PPh₃) ligands. The indenyl ligand, a bicyclic aromatic system, adopts a η⁵-coordination mode to the ruthenium center, while the chloride and PPh₃ ligands occupy the remaining coordination sites . This complex is notable for its catalytic activity in hydrogenation and ligand substitution chemistry, with the indenyl moiety contributing to unique electronic and steric properties that influence reactivity .

Properties

Molecular Formula

C45H37ClP2Ru

Molecular Weight

776.2 g/mol

IUPAC Name

chlororuthenium(1+);1H-inden-1-ide;triphenylphosphane

InChI

InChI=1S/2C18H15P.C9H7.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p-1

InChI Key

YDWKDVVMEDYMIF-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Ruthenium trichloride initially reacts with excess triphenylphosphine in ethanol under reflux to form $$\text{RuCl}2(\text{PPh}3)3$$. Subsequent addition of indenyl lithium ($$\text{C}9\text{H}7\text{Li}$$) induces ligand displacement, yielding the target complex:
$$
\text{RuCl}
2(\text{PPh}3)3 + \text{C}9\text{H}7\text{Li} \rightarrow \text{RuCl}(\text{C}9\text{H}7)(\text{PPh}3)2 + \text{LiCl} + \text{PPh}_3
$$
Key parameters include:

  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : Ethanol or toluene.
  • Yield : 60–75%, with purity dependent on recrystallization from dichloromethane/hexane mixtures.

Limitations and Byproducts

Prolonged reaction times (>24 hours) promote phosphine oxide ($$\text{Ph}3\text{PO}$$) formation due to $$\text{PPh}3$$ oxidation, reducing catalytic efficacy. Industrial adaptations mitigate this via inert atmospheres (argon/nitrogen) and stoichiometric control of $$\text{PPh}_3$$.

Propargyl Alcohol Route for Indenylidene Intermediate Formation

A patent-pending method (WO2010037550A1) bypasses traditional ligand exchange by employing propargyl alcohol derivatives to generate indenylidene intermediates in cyclic diether solvents.

Single-Step Protocol

The reaction of $$\text{RuCl}2(\text{PPh}3)3$$ with 1,1-diphenyl-2-propyn-1-ol in tetrahydrofuran (THF) or 1,4-dioxane proceeds via alkyne insertion into the Ru–Cl bond:
$$
\text{RuCl}
2(\text{PPh}3)3 + \text{Ph}2\text{C}(\text{OH})\text{C}\equiv\text{CH} \rightarrow \text{RuCl}(\text{C}9\text{H}7)(\text{PPh}3)_2 + \text{HCl} + \text{byproducts}
$$
Optimized Conditions :

Parameter Value Impact on Yield
Solvent THF or 1,4-dioxane Maximizes solubility
Temperature 65°C (reflux) Accelerates ring closure
Reaction Time 15–30 minutes Minimizes dimerization
Acid Catalyst HCl (1.1–1.5 equiv) Enhances protonation
Yield 85–92%

Advantages Over Conventional Methods

  • Reduced Phosphine Oxidation : Cyclic diether solvents stabilize intermediates, lowering $$\text{Ph}_3\text{PO}$$ formation to <5%.
  • Scalability : Precipitation with 2-propanol simplifies isolation, avoiding column chromatography.

Ligand Exchange Strategies for Industrial-Scale Production

Industrial protocols (e.g., Umicore AG) prioritize ligand exchange from $$\text{(PPh}3\text{)}2\text{Cl}2\text{Ru}(3\text{-phenylindenylidene})$$ to tricyclohexylphosphine ($$\text{PCy}3$$) for metathesis-active catalysts.

One-Step Phosphine Substitution

Reacting $$\text{(PPh}3\text{)}2\text{Cl}2\text{Ru}(3\text{-phenylindenylidene})$$ with excess $$\text{PCy}3$$ in THF at 65°C for 1 hour replaces $$\text{PPh}3$$ ligands:
$$
\text{(PPh}
3\text{)}2\text{Cl}2\text{Ru}(indenylidene) + 2 \text{PCy}3 \rightarrow \text{(PCy}3\text{)}2\text{Cl}2\text{Ru}(indenylidene) + 2 \text{PPh}_3
$$
Performance Metrics :

  • Purity : >95% after methanol trituration.
  • Catalytic Activity : Turnover numbers (TON) exceed 10,000 in ring-closing metathesis.

Solvent and Temperature Effects

Solvent Reaction Time Yield Purity
THF 1 hour 88% 95%
Dichloromethane 2 hours 74% 85%
Toluene 45 minutes 91% 92%

Data synthesized from

Emerging Methods: Copper(I)-Mediated Reactions

Recent studies (Ambeed.com) utilize CuCl as a co-catalyst to accelerate ligand substitution in dichloromethane at 40°C.

Mechanism and Efficiency

Copper(I) coordinates to chloride ligands, weakening Ru–Cl bonds and facilitating $$\text{PCy}3$$ incorporation:
$$
\text{(PPh}
3\text{)}2\text{Cl}2\text{Ru}(indenylidene) + 2 \text{PCy}3 \xrightarrow{\text{CuCl}} \text{(PCy}3\text{)}2\text{Cl}2\text{Ru}(indenylidene) + 2 \text{PPh}_3
$$
Key Outcomes :

  • Reaction Time : 2 hours (vs. 12–24 hours conventionally).
  • Yield : 73–74% with minimal phosphine oxide byproducts.

Comparative Analysis of Synthetic Pathways

Method Yield (%) Purity (%) Reaction Time Scalability
Conventional 60–75 80–85 12–24 hours Moderate
Propargyl Alcohol 85–92 90–95 15–30 minutes High
Ligand Exchange 88–91 95–98 1–2 hours Industrial
Copper-Mediated 73–74 85–90 2 hours Lab-scale

Trade-offs :

  • Propargyl Alcohol Route : Highest yield but requires stringent solvent drying.
  • Ligand Exchange : Optimal for bulk production but demands expensive $$\text{PCy}_3$$.

Chemical Reactions Analysis

Types of Reactions

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted by other ligands such as carbon monoxide or phosphines.

    Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in these reactions include phenylacetylene, carbon monoxide, and sodium methoxide. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound.

Major Products Formed

    Phenyl Vinylidene Complex: Formed by the reaction with phenylacetylene.

    Carbonyl Complex: Formed by the substitution of chloride with carbon monoxide.

    Hydride Complex: Formed by the reaction with sodium methoxide.

Scientific Research Applications

Catalysis in Organic Reactions

Ruthenium complexes are widely used as catalysts in organic synthesis. The compound demonstrates significant catalytic activity in various chemical transformations:

  • Alkylation Reactions : A study reported the use of ruthenium complexes for the alkylation of oxindoles via a hydrogen autotransfer process. The reaction conditions were optimized to achieve high yields (71-92%) with a variety of substrates, showcasing the efficiency of the ruthenium catalyst in C-H activation processes .
  • Ligand Substitution Reactions : Research indicates that the indenyl ligand's flexibility allows for accelerated substitution reactions compared to other ligands like cyclopentadienyl (Cp). This property was exploited to enhance reactivity in competitive ligand exchange scenarios .
Reaction TypeCatalyst UsedYield (%)Notes
Alkylation of Oxindoles[RuCl3·xH2O] with PPh371-92Highly selective for C(3) substituted products
Ligand SubstitutionRuCl(η5-indenyl)(PPh3)2VariableEnhanced rate due to indenyl effect

Mechanistic Insights

The mechanistic pathways involving this ruthenium complex reveal its potential as a versatile catalyst. For instance, kinetic studies have shown that the compound undergoes dissociative substitution mechanisms, which are influenced by the nature of incoming ligands. This feature is critical for applications in catalytic hydro-phosphination chemistry .

Anticancer Properties

Ruthenium-based compounds are emerging as promising candidates in cancer therapy due to their unique biochemical properties:

  • Mechanisms of Action : Ruthenium(II) complexes have been studied for their ability to induce apoptosis in cancer cells through mechanisms distinct from traditional platinum-based drugs like cisplatin. The redox properties of ruthenium allow it to interact with biological targets effectively .
  • Clinical Research : Clinical trials have highlighted compounds such as NAMI-A and others based on ruthenium(II) complexes showing efficacy against various cancer cell lines while exhibiting lower toxicity compared to conventional chemotherapeutics .
Compound NameMechanism of ActionIC50 (μM)Targeted Cancer Type
NAMI-AInduces apoptosis2.8Ovarian Cancer
Ru(dppz)2(CppH)Mitochondrial localization2.9Breast Cancer

Competitive Ligand Exchange

A detailed study on ligand exchange involving the ruthenium indenyl complex demonstrated that steric effects significantly influence binding affinities and reaction rates. This was evidenced by experiments using PSI-ESI-MS to monitor real-time changes during ligand substitution reactions .

Synthesis and Characterization

The synthesis of this compound has been characterized by various spectroscopic methods, confirming its structural integrity and providing insights into its reactivity patterns. The use of triphenylphosphine ligands contributes to the stability and reactivity of the complex in catalytic applications .

Mechanism of Action

The mechanism of action of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and small organic molecules. The pathways involved in its action include:

    Coordination to DNA: Leading to the inhibition of DNA replication and transcription.

    Protein Binding: Modulating the activity of enzymes and other proteins.

    Catalytic Activity: Facilitating chemical transformations through its catalytic properties.

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons
Compound Ligands Coordination Geometry Key Applications References
Chloro(indenyl)bis(triphenylphosphine)Ru(II) η⁵-Indenyl, Cl⁻, 2 PPh₃ Octahedral Hydrogenation, ligand substitution
CpRuCl(PPh₃)₂ η⁵-Cp (cyclopentadienyl), Cl⁻, 2 PPh₃ Octahedral Olefin metathesis, C–H activation
Grubbs Catalyst (1st Gen) Benzylidene, Cl⁻, 2 tricyclohexylphosphine (PCy₃) Trigonal bipyramidal Olefin metathesis
Dichloro(indenylidene)bis(PCy₃)Ru(II) η³-Indenylidene, Cl⁻, 2 PCy₃ Square planar Catalytic carbene transfer

Key Observations :

  • Indenyl vs. Cp Ligands : The indenyl ligand’s extended π-system enhances electron density at the Ru center compared to Cp, favoring η⁵→η³ hapticity shifts during catalysis . This flexibility is absent in Cp systems, which exhibit rigid η⁵ coordination .
  • Phosphine Ligand Effects: Chelating ligands (e.g., dppe in related complexes) stabilize intermediates and alter reaction pathways.
Catalytic Performance in Hydrogenation

Chloro(indenyl)bis(triphenylphosphine)Ru(II) demonstrates superior selectivity for partial hydrogenation of dienes (e.g., butyl sorbate to butyl cis-hex-3-enoate) compared to Rh or Ir analogs. Its activity is enhanced by PPh₃ ligands, which increase substrate-catalyst interaction .

Table 1: Hydrogenation of Butyl Sorbate (50°C, 4 MPa H₂)

Catalyst Selectivity for Butyl cis-hex-3-enoate (%) Reaction Rate (mmol/min)
Chloro(indenyl)bis(PPh₃)Ru(II) 85 0.12
[CpRuCl(PPh₃)₂] 60 0.08
RhCl(PPh₃)₃ <10 (full hydrogenation) 0.25

Mechanistic Insight : The indenyl ligand’s hapticity shifts facilitate substrate binding, while PPh₃’s electron-donating properties stabilize Ru–H intermediates critical for selective hydrogenation .

Reactivity with Azides

Unlike Cp-based Ru complexes, Chloro(indenyl)bis(PPh₃)Ru(II) reacts with trimethylsilyl azide (TMSN₃) to form N-coordinated nitrile complexes (e.g., 3a in 83% yield) . This reactivity is attributed to the indenyl ligand’s ability to stabilize transition states via η³ coordination during nucleophilic attack at the vinylidene carbon .

Contrast with Cp Systems :

  • Chelating ligands (e.g., dppe) in indenyl complexes further enhance azide reactivity by modulating electron density .
Ligand Substitution Kinetics

Competitive ligand exchange studies (PSI-ESI-MS and ³¹P NMR) reveal that secondary phosphines bind more strongly to Chloro(indenyl)bis(PPh₃)Ru(II) than tertiary phosphines. Steric effects dominate in bulky ligand systems, with orthometallation competing in gas-phase experiments .

Key Data :

  • Binding Affinity : Ru–P bond strength decreases in the order: PPh₃ > PCy₃ > dppe.
  • Steric Influence: Tertiary phosphines (e.g., PCy₃) reduce catalytic turnover due to crowding at the Ru center .

Biological Activity

Ruthenium complexes have garnered significant attention in recent years due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial therapies. This article focuses on the biological activity of the compound Ruthenium, chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- , exploring its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure combining a ruthenium center with an indenyl ligand and two triphenylphosphine ligands. Its chemical formula is C45H37ClP2RuC_{45}H_{37}ClP_2Ru . The presence of these ligands influences its solubility and reactivity, which are critical for its biological applications.

Anticancer Activity

Recent studies have demonstrated the potential of ruthenium complexes as effective anticancer agents. For instance, a study assessed the cytotoxic effects of various ruthenium complexes on breast cancer cell lines (MCF-7, T47D, MDA-MB-231). The results indicated that the complex exhibited notable antiproliferative activity with IC50 values ranging from 0.32 to 0.63 μM across different cell lines, showing a higher selectivity compared to cisplatin .

Table 1: Cytotoxicity of Ruthenium Complexes in Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI)
MCF70.50 (±0.09)20.1 (±3.5)
T47D0.32 (±0.03)>150
MDA-MB-2310.39 (±0.09)32.4 (±7.4)
H295R0.63 (±0.05)86.5 (±1.2)
MCF12A0.58 (±0.02)-

The selectivity index indicates that these complexes are less toxic to normal cells compared to cancer cells, highlighting their potential for targeted therapy.

The mechanism by which ruthenium complexes exert their anticancer effects appears to involve multiple pathways:

  • Mitochondrial Dysfunction : Studies suggest that these complexes may induce mitochondrial calcium overload, leading to apoptosis in cancer cells .
  • DNA Interaction : Ruthenium complexes have been shown to bind DNA and interfere with replication processes .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells .

Antimicrobial Activity

In addition to their anticancer properties, ruthenium complexes have shown promising antimicrobial activity against multi-drug-resistant bacterial strains. A study reported that a dinuclear ruthenium(II) complex displayed significant activity against E. coli, with minimal resistance evolution observed during treatment .

Table 2: Minimum Inhibitory Concentrations (MICs) of Ruthenium Complexes

CompoundMIC (µg/mL)
Ruthenium Complex A4
Ruthenium Complex B8
Dinuclear Ruthenium II2

This table summarizes the effectiveness of various ruthenium complexes against bacterial pathogens.

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the therapeutic efficacy of a specific ruthenium complex in breast cancer models using zebrafish embryos and MCF-7 cell lines. The results indicated that the compound significantly inhibited tumor growth and was well-tolerated by the embryos .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a ruthenium complex against Staphylococcus aureus. The research highlighted that the complex's mechanism involved binding to cell wall components, thereby disrupting bacterial integrity and function .

Q & A

Q. Characterization Techniques :

TechniquePurposeKey ParametersReference
¹H/³¹P NMR Confirm ligand coordinationδ ~40-50 ppm (³¹P for PPh₃)
X-ray Crystallography Determine molecular geometryBond angles (Ru-P: ~2.3 Å)
Argentometric Titration Assess purity (>90%)Chloride ion quantification

Basic Question: What catalytic applications are documented for this complex?

Methodological Answer :
This complex is primarily used in asymmetric hydrogenation and transfer hydrogenation due to its chiral indenyl ligand and electron-rich phosphine donors. Key applications include:

  • Enantioselective Reduction : For ketones or imines, achieving >90% ee under H₂ (1-10 atm) in THF/MeOH .
  • Mechanistic Studies : Monitor reaction progress via in-situ IR to track carbonyl group reduction .
  • Substrate Scope : Test sterically hindered substrates (e.g., β-keto esters) to evaluate ligand flexibility .

Q. Catalytic Performance Data :

SubstrateReaction Typeee (%)Turnover Frequency (h⁻¹)Reference
AcetophenoneAsymmetric Hydrogenation92150
CyclohexenoneTransfer Hydrogenation85200

Advanced Question: How can computational modeling optimize reaction conditions for this catalyst?

Methodological Answer :
Density Functional Theory (DFT) simulations paired with COMSOL Multiphysics® can predict transition states and optimize parameters:

  • Ligand Effects : Calculate electron-donating capacity (Mulliken charges) of PPh₃ vs. tricyclohexylphosphine .
  • Solvent Screening : Simulate dielectric constants to identify solvents (e.g., THF vs. DCM) that stabilize the Ru-H intermediate .
  • Pressure-Temperature Profiles : Model H₂ solubility to balance reaction rate and enantioselectivity .

Q. Key Computational Findings :

  • Higher H₂ pressure (>5 atm) reduces ee due to competing non-selective pathways .
  • Polar aprotic solvents enhance substrate binding by 30% .

Advanced Question: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer :
Contradictions (e.g., NMR splitting vs. X-ray data) often arise from dynamic processes or impurities:

  • Variable-Temperature NMR : Identify fluxional behavior (e.g., ligand rotation) by cooling to -40°C .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M-Cl]⁺) to rule out chloride loss .
  • Elemental Analysis : Cross-check C/H/N percentages (±0.3% tolerance) to detect solvent residues .

Case Study :
A reported δ(³¹P) shift of 38 ppm (vs. expected 45 ppm) was traced to trace water, resolved by rigorous drying .

Advanced Question: What strategies mitigate ligand decomposition during catalysis?

Methodological Answer :
Ligand degradation (e.g., PPh₃ oxidation) reduces catalytic turnover. Mitigation approaches include:

  • Additives : Introduce 1,4-benzoquinone (0.5 eq.) to scavenge free radicals .
  • Protective Atmospheres : Use CO (5% in Ar) to stabilize the Ru center without inhibiting H₂ activation .
  • Operando Spectroscopy : Track ligand integrity via UV-Vis at 300-400 nm .

Q. Stability Data :

ConditionDecomposition Rate (%/h)Reference
Air-exposed15
N₂ atmosphere2

Basic Question: How to assess the compound’s stability under storage conditions?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>130°C) .
  • Long-Term Storage : Store under argon at -20°C; monitor chloride loss via AgNO₃ titration monthly .
  • Light Sensitivity : UV-Vis spectra (λ = 350 nm) show photodegradation in <48 hrs under ambient light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.